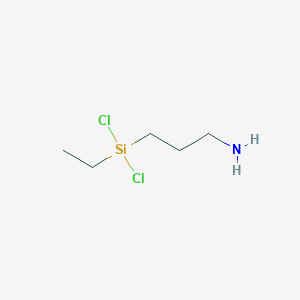

3-(Dichloro(ethyl)silyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

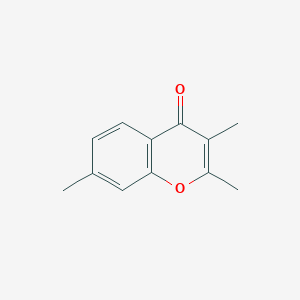

La 3-(Dichloro(éthyl)silyl)propan-1-amine est un composé organosilicié de formule moléculaire C5H13Cl2NSi. Elle se caractérise par la présence d'un atome de silicium lié à un groupe éthyle et deux atomes de chlore, ainsi qu'une partie propan-1-amine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3-(Dichloro(éthyl)silyl)propan-1-amine implique généralement la réaction du 3-aminopropyl silane avec le chlorure d'éthyle en présence d'un agent chlorant. La réaction est réalisée dans des conditions contrôlées pour assurer la formation sélective du produit souhaité. Le schéma réactionnel général est le suivant :

3-aminopropyl silane+chlorure d'éthyleagent chlorant3-(Dichloro(éthyl)silyl)propan-1-amine

Méthodes de production industrielle

Dans un contexte industriel, la production de la 3-(Dichloro(éthyl)silyl)propan-1-amine peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, la pression et les concentrations des réactifs sont essentiels pour la synthèse à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

La 3-(Dichloro(éthyl)silyl)propan-1-amine subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de chlore peuvent être substitués par d'autres nucléophiles, conduisant à la formation de différents dérivés.

Réactions d'oxydation : Le groupe amine peut être oxydé pour former des imines ou des amides correspondants.

Réactions de réduction : Le composé peut être réduit pour former des dérivés silanes avec différents groupes fonctionnels.

Réactifs et conditions usuelles

Substitution : Des réactifs tels que les alcoolates ou les thiolates de sodium sont couramment utilisés dans des conditions douces.

Oxydation : Des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés.

Réduction : Des réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Principaux produits formés

Substitution : Formation de dérivés alcoxy ou thio.

Oxydation : Formation d'imines ou d'amides.

Réduction : Formation de dérivés silanes avec divers groupes fonctionnels.

Applications De Recherche Scientifique

La 3-(Dichloro(éthyl)silyl)propan-1-amine possède plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisée comme précurseur pour la synthèse de composés organosiliciés et comme réactif en synthèse organique.

Biologie : Étudiée pour son utilisation potentielle dans la modification de biomolécules et comme agent de réticulation en chimie des protéines.

Médecine : Explorée pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme élément de construction pour les composés pharmaceutiques.

Industrie : Utilisée dans la production de matériaux à base de silicone et comme agent de couplage en chimie des polymères.

5. Mécanisme d'action

Le mécanisme d'action de la 3-(Dichloro(éthyl)silyl)propan-1-amine implique sa capacité à former des liaisons stables avec divers substrats. L'atome de silicium peut former de fortes liaisons covalentes avec les atomes d'oxygène, d'azote et de carbone, ce qui en fait un réactif polyvalent en synthèse chimique. Le composé peut également agir comme nucléophile ou électrophile, selon les conditions réactionnelles, ce qui lui permet de participer à une large gamme de transformations chimiques.

Mécanisme D'action

The mechanism of action of 3-(Dichloro(ethyl)silyl)propan-1-amine involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations.

Comparaison Avec Des Composés Similaires

Composés similaires

3-(Chloro(éthyl)silyl)propan-1-amine : Structure similaire mais avec un seul atome de chlore.

3-(Dichloro(méthyl)silyl)propan-1-amine : Structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle.

3-(Dichloro(phényl)silyl)propan-1-amine : Structure similaire mais avec un groupe phényle au lieu d'un groupe éthyle.

Unicité

La 3-(Dichloro(éthyl)silyl)propan-1-amine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confère une réactivité et des propriétés distinctes. La présence à la fois d'atomes de chlore et d'un groupe éthyle sur l'atome de silicium permet des modifications sélectives et des applications diverses dans différents domaines.

Propriétés

Numéro CAS |

93917-77-2 |

|---|---|

Formule moléculaire |

C5H13Cl2NSi |

Poids moléculaire |

186.15 g/mol |

Nom IUPAC |

3-[dichloro(ethyl)silyl]propan-1-amine |

InChI |

InChI=1S/C5H13Cl2NSi/c1-2-9(6,7)5-3-4-8/h2-5,8H2,1H3 |

Clé InChI |

NEESUDGGMYDIKQ-UHFFFAOYSA-N |

SMILES canonique |

CC[Si](CCCN)(Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908003.png)

![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)